N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The cyclopropyl group is introduced to the pyridine ring through a cyclization reaction.
Attachment of the Piperidine Ring: The piperidine ring is synthesized separately and then attached to the pyridine ring via a nucleophilic substitution reaction.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonation reaction, often using reagents like methylsulfonyl chloride.
Final Coupling: The carboxamide group is introduced in the final step, typically through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles like acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could yield a fully saturated piperidine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide: shares similarities with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. The presence of the cyclopropyl group, in particular, can influence the compound’s binding affinity and selectivity for its molecular targets.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-23(21,22)19-6-4-14(5-7-19)16(20)18-10-12-8-15(11-17-9-12)13-2-3-13/h8-9,11,13-14H,2-7,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOORCYFIDHVLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CN=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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